molecular formula C19H13BrF2N2O2S B5723090 N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide

N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide

Cat. No. B5723090
M. Wt: 451.3 g/mol
InChI Key: PIDXAZPFUJIFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide, also known as BDF 901, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDF 901 belongs to the class of sulfonylurea compounds and has been found to exhibit potent hypoglycemic and anti-inflammatory effects.

Scientific Research Applications

N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, Alzheimer's disease, and inflammatory disorders. In diabetes, N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 has been found to exhibit potent hypoglycemic effects by stimulating insulin secretion and improving insulin sensitivity. In Alzheimer's disease, N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In inflammatory disorders, N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 is not fully understood, but it is believed to involve the activation of the ATP-sensitive potassium channels in pancreatic beta cells, leading to an increase in insulin secretion. N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 has also been found to inhibit the activity of beta-secretase, an enzyme involved in the production of beta-amyloid plaques in Alzheimer's disease. In inflammatory disorders, N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects
N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 has been found to exhibit potent hypoglycemic effects in both animal and human studies. It has also been shown to improve insulin sensitivity and reduce insulin resistance. In Alzheimer's disease, N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 has been found to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In inflammatory disorders, N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 has been shown to reduce inflammation and improve tissue damage.

Advantages and Limitations for Lab Experiments

N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 has several advantages for lab experiments, including its potent hypoglycemic and anti-inflammatory effects, as well as its ability to improve cognitive function in Alzheimer's disease. However, its limitations include its potential toxicity and the need for further studies to establish its safety profile.

Future Directions

For N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 research include further studies to establish its safety profile, as well as its potential therapeutic applications in other diseases such as cancer and cardiovascular disease. Additionally, the development of more potent and selective analogs of N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 could lead to the development of more effective therapeutic agents. Finally, the use of N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

The synthesis of N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 involves the reaction of 4-bromobenzenesulfonyl chloride with 2,4-difluoroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N'-diisopropylcarbodiimide and benzoic acid to form the final product, N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901. The purity of the compound can be improved through recrystallization from an appropriate solvent.

properties

IUPAC Name

N'-(4-bromophenyl)sulfonyl-N-(2,4-difluorophenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrF2N2O2S/c20-14-6-9-16(10-7-14)27(25,26)24-19(13-4-2-1-3-5-13)23-18-11-8-15(21)12-17(18)22/h1-12H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDXAZPFUJIFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Br)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=C(C=C2)Br)/NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-bromophenyl)sulfonyl-N-(2,4-difluorophenyl)benzenecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.